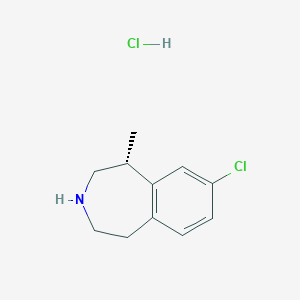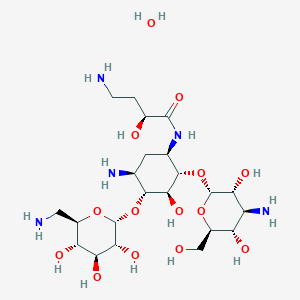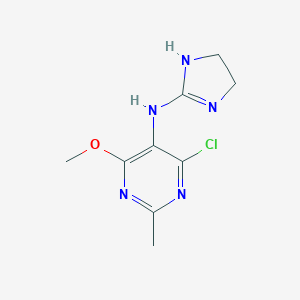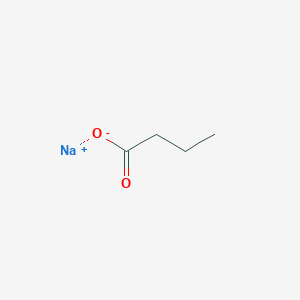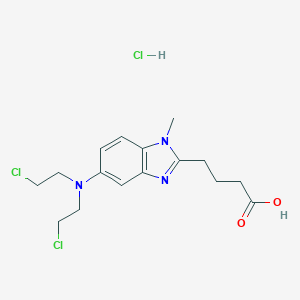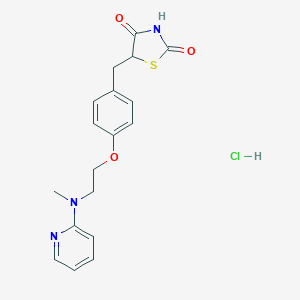
盐酸罗格列酮
描述
Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs . It is used to treat type 2 diabetes and works by helping your body use insulin better . It may be used alone or with other medicines such as metformin or sulfonylurea agents .
Molecular Structure Analysis
Rosiglitazone has a molecular formula of C18H19N3O3S and a molar mass of 357.43 g/mol . It has a racemic mixture chirality .Chemical Reactions Analysis
The metabolism of certain drugs can be decreased when combined with Rosiglitazone .Physical And Chemical Properties Analysis
Rosiglitazone has a density of 1.3±0.1 g/cm3, a boiling point of 585.0±35.0 °C at 760 mmHg, and a melting point of 122 to 123 °C .科学研究应用
Diabetes Treatment
Rosiglitazone hydrochloride is an FDA-approved drug for treating diabetes . It has received much attention from researchers in many areas due to its antihyperglycemic activity .
Anti-inflammatory
Rosiglitazone hydrochloride also displays anti-inflammatory biological activity . This makes it a potential candidate for research in treatments for various inflammatory diseases.
Anti-cancer
Another significant application of Rosiglitazone hydrochloride is in cancer research. It has shown anti-cancer properties , making it a potential therapeutic agent in oncology.
Neurological Research
Rosiglitazone hydrochloride has been found to increase dendritic spine density . This property is of interest in neurological research, particularly in studies related to neuroplasticity and cognitive function.
Alzheimer’s Disease Research
Rosiglitazone hydrochloride has shown potential in anti-Alzheimer’s disease research . Its effects on brain function make it a subject of interest in the field of neurodegenerative disorders.
Gastrointestinal Research
In the field of gastrointestinal research, Rosiglitazone hydrochloride has demonstrated anti-ulcerative colitis and anti-pancreatitis properties. This makes it a potential therapeutic agent for these conditions.
Dermatological Research
Rosiglitazone hydrochloride has shown potential in dermatological research as it has anti-acanthosis nigricans properties . This makes it a potential candidate for the treatment of this skin condition.
Metabolic Research
In metabolic research, Rosiglitazone hydrochloride has been found to induce brown adipose tissue (BAT) recruitment . This property is of interest in studies related to metabolism and weight management.
作用机制
Target of Action
Rosiglitazone hydrochloride primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that regulate the transcription of a number of insulin-responsive genes involved in glucose and lipid metabolism . PPARγ is mainly expressed in fat tissue, where it regulates genes involved in fat cell differentiation, fatty acid uptake and storage, and glucose uptake .
Mode of Action
By activating PPARγ, rosiglitazone hydrochloride influences the production of gene products involved in glucose and lipid metabolism . This activation improves the target cell’s response to insulin, thereby lowering blood glucose levels without increasing pancreatic insulin secretion . Apart from its effect on insulin resistance, rosiglitazone hydrochloride also appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .
Biochemical Pathways
Rosiglitazone hydrochloride affects several biochemical pathways. The PI3K/AKT pathway is significantly related to one subnetwork of rosiglitazone hydrochloride . Other affected pathways include metabolic pathways, carbon metabolism, and the citrate cycle . These pathways are involved in various cellular processes, including glucose and lipid metabolism, which are crucial for maintaining glycemic control in type 2 diabetes.
Pharmacokinetics
Rosiglitazone hydrochloride exhibits a high bioavailability of 99% . It is metabolized in the liver, primarily via the CYP2C8 enzyme, with minor metabolism via CYP2C9 . The metabolites are excreted in urine (approximately 64%) and feces (approximately 23%) . The drug has an elimination half-life of 3-4 hours .
Result of Action
The activation of PPARγ by rosiglitazone hydrochloride leads to improved insulin sensitivity in target cells, resulting in lower blood glucose levels . This makes rosiglitazone hydrochloride effective in maintaining glycemic control in adults with type 2 diabetes . Additionally, it has an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels in patients on rosiglitazone .
Action Environment
The action, efficacy, and stability of rosiglitazone hydrochloride can be influenced by various environmental factors. Rosiglitazone hydrochloride is generally associated with bodyweight gain, and it may have detrimental effects on bone
安全和危害
Rosiglitazone and other similar medications for diabetes may cause or worsen congestive heart failure . It’s important to tell your doctor if you have or have ever had congestive heart failure, especially if your heart failure is so severe that you must limit your activity .
Relevant Papers There are several relevant papers on Rosiglitazone. One paper conducted a systematic review and meta-analysis of the effects of Rosiglitazone treatment on cardiovascular risk and mortality . Another paper discussed the rise and fall of Rosiglitazone .
属性
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone hydrochloride | |
CAS RN |
302543-62-0 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


